molecular formula C10H12ClNO B1600208 4-(3-Chlorophenyl)morpholine CAS No. 41605-90-7

4-(3-Chlorophenyl)morpholine

Cat. No.: B1600208
CAS No.: 41605-90-7
M. Wt: 197.66 g/mol
InChI Key: SNFXKHJDUXYNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

With the molecular formula C10H12ClNO, 4-(3-Chlorophenyl)morpholine belongs to the morpholine (B109124) class of compounds, which are six-membered heterocyclic rings containing both oxygen and nitrogen atoms. ontosight.ai The structure of this particular derivative is characterized by a morpholine ring attached to a phenyl group substituted with a chlorine atom at the third position. ontosight.ai

The morpholine scaffold is a versatile and valuable building block in the development of new therapeutic agents and agricultural chemicals. nih.govresearchgate.netnih.gov Its presence is noted in numerous approved and experimental drugs, where it often contributes to favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The morpholine ring can enhance a molecule's potency by interacting with target proteins or improve its pharmacokinetic profile. nih.gove3s-conferences.org

In the pharmaceutical sector, morpholine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antidepressant, anti-inflammatory, and antimicrobial effects. e3s-conferences.orgtsijournals.comontosight.ai The structural features of the morpholine moiety can be readily modified, allowing for the synthesis of diverse compound libraries for screening against various biological targets. nih.gov

In the agrochemical field, morpholine derivatives have demonstrated significant potential as insecticides, fungicides, herbicides, and plant growth regulators. nih.govacs.orgresearchgate.net The incorporation of the morpholine ring is a recognized strategy for developing new pesticides with improved efficacy and a broader spectrum of activity. acs.org

The introduction of halogen atoms, such as chlorine, into the structure of bioactive molecules is a common and impactful strategy in medicinal chemistry and drug design. researchgate.netmdpi.com Halogenation can profoundly influence a compound's properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.netnih.gov

Specifically, the presence of a chlorine atom on a phenyl ring can enhance a molecule's ability to cross cell membranes and can lead to stronger interactions with target enzymes or receptors through the formation of halogen bonds. researchgate.netacs.org These interactions can increase the potency and selectivity of a drug candidate. researchgate.netacs.org The strategic placement of halogens can also block sites of metabolic degradation, thereby improving the compound's pharmacokinetic profile. nih.gov Furthermore, halogenated compounds are being explored for their potential to overcome drug resistance in various therapeutic areas. acs.orgnih.gov

Research involving this compound and its analogs has primarily focused on their potential applications in medicinal chemistry. The core structure, combining the morpholine ring and a halogenated phenyl group, presents a promising scaffold for the design of novel bioactive agents.

Studies have explored the synthesis of various derivatives and their evaluation for a range of biological activities. For instance, related structures have been investigated for their antinociceptive (pain-relieving) properties. nih.gov Additionally, the broader class of N-arylpiperazines, which includes the 4-(3-chlorophenyl)piperazine substructure closely related to the title compound, has been a key component in the development of ligands for central nervous system targets. rjptonline.org

The focused investigation of this compound is driven by the convergence of the advantageous properties of its two key structural components: the morpholine ring and the 3-chlorophenyl group. The morpholine moiety is a "privileged structure" in medicinal chemistry, known for conferring desirable drug-like properties. nih.govsci-hub.se The 3-chlorophenyl substituent, in turn, offers a means to fine-tune the electronic and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic parameters. researchgate.netacs.org

The specific substitution pattern of the chlorine atom at the meta-position of the phenyl ring provides a distinct electronic and spatial arrangement compared to ortho- or para-substituted analogs, which can lead to unique interactions with biological targets. This makes this compound a valuable probe for structure-activity relationship (SAR) studies, helping researchers to understand the precise requirements for binding to a particular receptor or enzyme. The compound serves as a key starting point for the synthesis of more complex molecules with potential therapeutic applications, particularly in areas targeting the central nervous system and in the development of novel antimicrobial or anticancer agents. ontosight.ai

Chemical Compound Information

Compound Name
This compound
4-(3-chlorophenyl)piperazine
5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
N-arylpiperazines

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C10H12ClNO ontosight.aiaksci.com
Molecular Weight 197.66 g/mol ontosight.aicymitquimica.com
CAS Number 41605-90-7 ontosight.aiaksci.com
Physical State Not specified
Solubility Slightly soluble in water ontosight.ai
Purity 95%, 98% cymitquimica.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFXKHJDUXYNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457577
Record name 4-(3-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41605-90-7
Record name 4-(3-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenyl Morpholine

Established Synthetic Pathways for 4-(3-Chlorophenyl)morpholine

Direct cyclization methods involve the formation of the morpholine (B109124) ring from a pre-functionalized linear precursor already containing the N-(3-chlorophenyl) group. A primary route is the acid-catalyzed dehydration of N-(3-chlorophenyl)diethanolamine. This precursor can be synthesized by the reaction of 3-chloroaniline (B41212) with two equivalents of ethylene (B1197577) oxide or 2-chloroethanol. The subsequent intramolecular cyclization, typically promoted by strong acids like sulfuric acid, yields the morpholine ring. researchgate.net Another approach involves the cyclization of N-substituted amino diols, which can be facilitated by reagents like diisopropyl azodicarboxylate (DIAD) in the presence of triphenylphosphine (B44618) (a Mitsunobu-type reaction) or by converting the hydroxyl groups into better leaving groups followed by base-mediated ring closure. researchgate.net

Among the most prevalent methods for synthesizing N-aryl heterocycles are nucleophilic substitution and metal-catalyzed coupling reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of morpholine with an activated 3-chlorophenyl electrophile. For instance, reacting morpholine with 1,3-dichloro-4-nitrobenzene would lead to the substitution of the chlorine atom positioned ortho or para to the strongly electron-withdrawing nitro group. Subsequent reduction of the nitro group and diazotization followed by a Sandmeyer reaction could install the desired chlorine at the 3-position, although this is a multi-step sequence. A more direct SNAr approach is feasible if the aromatic ring is sufficiently electron-deficient. researchgate.netmdpi.com

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a standard for forming carbon-nitrogen bonds. nih.gov The synthesis of this compound can be efficiently achieved by coupling morpholine with a suitable 3-halo-chlorobenzene, such as 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene. The reaction is catalyzed by a palladium(0) complex, typically generated in situ from a palladium source (e.g., Pd2(dba)3) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, RuPhos), in the presence of a base like sodium tert-butoxide. acs.orgacs.org This method offers high yields and excellent functional group tolerance.

Copper or Manganese-Catalyzed N-Arylation: As alternatives to palladium, less expensive metals like copper (Ullmann condensation) and manganese have also been developed for N-arylation reactions. researchgate.net These reactions couple aryl halides with amines, including morpholine, and can be effective for producing this compound, often under milder conditions than traditional Ullmann reactions. researchgate.netnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules. researchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, general MCR strategies for N-substituted morpholines have been developed. mdpi.com For example, a Petasis-type reaction involving a 3-chlorophenylboronic acid, an amino alcohol, and glyoxal (B1671930) could theoretically be adapted to construct the core structure in one pot. The appeal of MCRs lies in their atom economy, procedural simplicity, and ability to rapidly generate diverse libraries of compounds for screening. researchgate.netnih.gov

Synthesis of Stereoisomers and Enantiomeric Resolution Techniques

The parent compound this compound is achiral. However, the introduction of substituents onto the morpholine ring at positions 2, 3, 5, or 6 creates one or more stereocenters, necessitating stereocontrolled synthetic methods or the resolution of racemic mixtures.

Asymmetric Synthesis: Enantiomerically pure morpholine derivatives can be synthesized from chiral starting materials. For example, chiral amino alcohols, which are readily available, can be used as precursors in cyclization reactions to yield optically active morpholines. nih.govbanglajol.info Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is one such strategy to produce highly substituted chiral morpholines. banglajol.info

Enantiomeric Resolution: When a racemic mixture of a chiral this compound derivative is synthesized, it can be separated into its constituent enantiomers through several techniques:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the individual, enantiomerically pure amines.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.commdpi.com The differential interaction of the enantiomers with the chiral phase allows for their separation.

Derivatization Strategies of the Morpholine Ring System

The morpholine ring of this compound is amenable to various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation to Morpholinone: The methylene (B1212753) carbon adjacent to the nitrogen atom (C-3) can be selectively oxidized to a carbonyl group to form the corresponding lactam, 4-(3-chlorophenyl)morpholin-3-one. This transformation can be achieved using oxidizing agents like sodium chlorite (B76162) (NaClO2), often in the presence of an acid or a catalyst like TEMPO. researchgate.netgoogle.com This lactam is a key intermediate in the synthesis of various biologically active compounds.

Oxidative Ring Opening: Under specific photocatalytic conditions, the C(sp³)–C(sp³) bond of the morpholine ring can be cleaved. For this compound, visible-light-promoted oxidative ring-opening in the presence of a photocatalyst (like 4CzIPN) and oxygen leads to the formation of 2-(N-(3-chlorophenyl)formamido)ethyl formate. google.com This reaction provides a pathway to acyclic derivatives while retaining the core atomic constituents.

N-Oxide Formation: The nitrogen atom of the morpholine ring can be oxidized to its corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Reaction TypeReagentsProductReference
α-OxidationSodium Chlorite (NaClO2), Acetic Acid4-(3-chlorophenyl)morpholin-3-one researchgate.net
Oxidative Ring OpeningVisible Light, O2, Photocatalyst (4CzIPN)2-(N-(3-chlorophenyl)formamido)ethyl formate google.com

Chemical Modifications at the Chlorophenyl Moiety

The chlorophenyl ring serves as a versatile scaffold for further functionalization, primarily through reactions targeting the chlorine atom or the aromatic C-H bonds. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring can be replaced with various substituents using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.govresearcher.life

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) can replace the chlorine with a new aryl or vinyl group, respectively, to form biaryl or styrenyl derivatives. arkat-usa.orgmdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and copper(I), replaces the chlorine with an alkynyl group.

Buchwald-Hartwig Amination: A second amination reaction can replace the chlorine with a primary or secondary amine, leading to diaminophenyl derivatives.

Electrophilic Aromatic Substitution: The existing morpholino and chloro groups on the benzene (B151609) ring direct the position of incoming electrophiles. The morpholino group is an activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director. Reactions such as nitration, further halogenation, or Friedel-Crafts acylation could be performed, with the regiochemical outcome depending on the specific reaction conditions and the combined directing effects of the two substituents.

Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom is not on a highly activated ring, under forcing conditions (high temperature, strong nucleophile), it could potentially be displaced by nucleophiles like alkoxides or thiolates. mdpi.com

Reaction TypeTypical ReagentsPotential Product TypeReference
Suzuki CouplingAr-B(OH)2, Pd Catalyst, Base4-(Biphenyl-3-yl)morpholine derivative arkat-usa.org
Buchwald-Hartwig AminationR2NH, Pd Catalyst, BaseN-Aryl-N'-(morpholinophenyl)amine derivative nih.gov
NitrationHNO3/H2SO44-(Chloro-nitrophenyl)morpholine derivative

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound aims to improve efficiency, minimize environmental impact, and enhance the safety profile of its production. Key areas of innovation include the use of alternative energy sources, greener solvent systems, and advanced catalytic methods.

One of the prominent green chemistry approaches applicable to the synthesis of this compound is the use of microwave irradiation . nih.govnih.gov Conventional synthesis methods often require prolonged reaction times at high temperatures, leading to significant energy consumption and the potential for side-product formation. Microwave-assisted organic synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govmdpi.com This rapid heating is more energy-efficient and can lead to higher product yields and purities by minimizing thermal decomposition of reactants and products. For the N-arylation of morpholine with an appropriate 3-chlorophenyl halide, microwave heating could offer a significant improvement over traditional convective heating methods.

Another promising green technique is ultrasound-assisted synthesis . Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.com This process can promote mass transfer and generate highly reactive intermediates, often allowing for reactions to occur under milder conditions and in shorter timeframes. nih.govrsc.org The use of ultrasound could be particularly beneficial in the synthesis of this compound by enabling lower reaction temperatures and potentially reducing the need for harsh catalysts or solvents. nih.govnih.gov

The exploration of greener solvent systems is a cornerstone of green chemistry. Traditional N-arylation reactions often employ volatile and hazardous organic solvents. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. google.commdpi.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants for the synthesis of this compound may have limited water solubility, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an even more environmentally benign approach by completely eliminating solvent waste. mdpi.com

Furthermore, the development of more sustainable catalytic systems is crucial. While palladium and copper catalysts are effective for N-arylation, their removal from the final product can be challenging and they pose environmental concerns. Research into biocatalysis offers a potential green alternative. mdpi.com Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the energy input and waste generation associated with traditional chemical catalysts. mdpi.comscispace.comrug.nl While specific biocatalysts for the synthesis of this compound may still be under development, the broader success of biocatalysis in amine functionalization suggests its future applicability. mdpi.com

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound, drawing parallels from research on related compounds.

Green Chemistry PrincipleApplication to this compound SynthesisPotential Advantages
Alternative Energy Sources
Microwave IrradiationRapid heating of the reaction mixture of morpholine and a 3-chlorophenyl halide.Reduced reaction times, increased yields, lower energy consumption. nih.govmdpi.com
Ultrasound AssistanceSonication of the reaction to enhance mass transfer and reactivity.Faster reactions, milder conditions, improved yields. mdpi.comnih.govrsc.org
Greener Solvents
WaterUse as a reaction medium, potentially with a phase-transfer catalyst.Non-toxic, non-flammable, readily available, reduced environmental impact.
Solvent-Free ConditionsReacting neat morpholine with the 3-chlorophenyl precursor.Elimination of solvent waste, simplified workup procedures. mdpi.com
Advanced Catalysis
BiocatalysisUse of enzymes to catalyze the N-arylation step.High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. mdpi.comscispace.comrug.nl

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. Future research will likely focus on the optimization of these methods and the development of novel, even more environmentally friendly synthetic pathways.

Advanced Spectroscopic and Crystallographic Elucidation of 4 3 Chlorophenyl Morpholine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity and environment of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(3-Chlorophenyl)morpholine is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring and the aliphatic protons of the morpholine (B109124) ring.

Morpholine Protons: The morpholine ring contains eight protons on four methylene (B1212753) (CH₂) groups. Due to the ring's chair conformation and the influence of the adjacent oxygen and nitrogen atoms, these protons are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen (N-CH₂) are expected to appear as a triplet at approximately 3.1-3.4 ppm. The protons on the carbons adjacent to the oxygen (O-CH₂) would likely appear as a separate triplet at a more downfield position, typically around 3.8-4.0 ppm, due to the higher electronegativity of oxygen.

Aromatic Protons: The 3-chlorophenyl group has four protons. Their chemical shifts and splitting patterns are dictated by the meta substitution. One would expect a singlet-like or narrowly split triplet for the proton at the C2 position (between the two chloro- and morpholino-substituents), a doublet of doublets for the proton at C6, a triplet for the proton at C5, and a doublet of doublets for the proton at C4. These signals would typically appear in the aromatic region, between 6.8 and 7.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Morpholine H (N-CH₂)~ 3.2Triplet
Morpholine H (O-CH₂)~ 3.9Triplet
Aromatic H6.8 - 7.3Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated.

Morpholine Carbons: The two equivalent carbons adjacent to the nitrogen (N-CH₂) would produce a signal around 48-50 ppm. The two equivalent carbons adjacent to the oxygen (O-CH₂) would be shifted further downfield to approximately 66-68 ppm.

Aromatic Carbons: Six signals are expected for the 3-chlorophenyl ring. The carbon atom bonded to the nitrogen (C1) would be significantly downfield, likely around 150 ppm. The carbon bonded to the chlorine atom (C3) would appear around 135 ppm. The remaining four aromatic carbons (CH) would resonate between approximately 115 and 130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Morpholine C (N-CH₂)~ 49
Morpholine C (O-CH₂)~ 67
Aromatic C-H115 - 130
Aromatic C-Cl~ 135
Aromatic C-N~ 150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the N-CH₂ and O-CH₂ protons within the morpholine ring and among the adjacent protons on the 3-chlorophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to unambiguously assign which proton signal corresponds to which carbon signal for all the CH and CH₂ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those with no attached protons). For instance, HMBC would show correlations from the morpholine's N-CH₂ protons to the C1 carbon of the aromatic ring, confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 197. Due to the presence of the chlorine-37 isotope, a characteristic [M+2]⁺ peak at m/z 199 with approximately one-third the intensity of the molecular ion peak would also be observed.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation event is often the cleavage of the morpholine ring. Common fragments would include the loss of a C₂H₄O fragment or cleavage at the C-N bond connecting the two rings. The base peak (the most intense peak in the spectrum) could correspond to the stable 3-chlorophenyl fragment or a fragment containing the nitrogen atom.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/zIdentity
197/199[M]⁺, Molecular Ion
168/170[M - C₂H₅]⁺
154/156[M - C₃H₅O]⁺
138/140[M - C₄H₈NO]⁺
111/113[C₆H₄Cl]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring would be observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

C-N Stretching: The stretching vibration of the aryl-N bond would be found in the 1310-1360 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the C-O-C ether linkage in the morpholine ring would be prominent in the 1115-1140 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several peaks in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch> 3000
Aliphatic C-H stretch2850 - 2960
Aromatic C=C stretch1450 - 1600
Aryl C-N stretch1310 - 1360
C-O-C stretch (ether)1115 - 1140
C-Cl stretch700 - 800

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This process is crucial for verifying the empirical formula of a newly synthesized or purified compound, such as this compound. The technique determines the percentage by weight of each element within the sample, which can then be compared against the theoretical values calculated from the compound's proposed molecular formula.

For this compound, the molecular formula is established as C₁₀H₁₂ClNO. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight of this compound is 197.66 g/mol .

The theoretical elemental percentages are derived as follows:

Carbon (C): (10 * 12.011 g/mol ) / 197.66 g/mol * 100% = 60.75%

Hydrogen (H): (12 * 1.008 g/mol ) / 197.66 g/mol * 100% = 6.12%

Chlorine (Cl): (1 * 35.453 g/mol ) / 197.66 g/mol * 100% = 17.94%

Nitrogen (N): (1 * 14.007 g/mol ) / 197.66 g/mol * 100% = 7.09%

Oxygen (O): (1 * 15.999 g/mol ) / 197.66 g/mol * 100% = 8.10%

In a research setting, these calculated values are compared with the results obtained from instrumental elemental analysis, typically from a CHN analyzer. The close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

Below is a data table summarizing the theoretical elemental composition of this compound. In a typical research report, this table would also include a column for the experimentally found values to allow for direct comparison.

Table 1. Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Moles in Formula Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 10 120.11 60.75
Hydrogen H 1.008 12 12.096 6.12
Chlorine Cl 35.453 1 35.453 17.94
Nitrogen N 14.007 1 14.007 7.09
Oxygen O 15.999 1 15.999 8.10

| Total | | | | 197.66 | 100.00 |

This verification step is fundamental in the structural elucidation of this compound, ensuring that the material under investigation corresponds to the correct chemical identity before proceeding with more advanced spectroscopic and crystallographic analyses.

Computational Chemistry Investigations of 4 3 Chlorophenyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 4-(3-chlorophenyl)morpholine, these calculations can predict a range of electronic properties that govern its behavior in chemical reactions and biological interactions.

The geometry of this compound is characterized by a morpholine (B109124) ring, which typically adopts a chair conformation, and a 3-chlorophenyl substituent. The precise bond lengths, bond angles, and dihedral angles can be determined through geometry optimization calculations, providing a foundational understanding of its three-dimensional structure.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity. For morpholine-containing compounds, the HOMO is often localized on the morpholine nitrogen and the phenyl ring, while the LUMO is typically distributed over the phenyl ring system. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the energies of these orbitals.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. uni-muenchen.de The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. uni-muenchen.de For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the chlorine atom, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the morpholine ring and the phenyl ring would exhibit positive potential, marking them as sites for nucleophilic attack.

Mulliken population analysis provides a method for assigning partial atomic charges, offering further insight into the electronic distribution and polarity of the molecule. uni-muenchen.deresearchgate.net These charges can be used to understand intermolecular interactions and to parameterize molecular mechanics force fields for larger-scale simulations.

Table 1: Calculated Electronic Properties of a Representative Aryl-Morpholine Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: The values in this table are representative of a substituted aryl-morpholine and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. impactfactor.org This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For this compound, docking studies can help to identify proteins with which it may interact and to predict the binding affinity and mode of interaction.

The general process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is typically explored, while the protein is often treated as a rigid structure, although flexible docking protocols are also available. A scoring function is then used to evaluate the different binding poses and to rank them based on their predicted binding affinity.

Table 2: Potential Interacting Residues and Interaction Types for an Aryl-Morpholine Ligand in a Hypothetical Binding Site

Interacting ResidueInteraction Type
Aspartic AcidHydrogen Bond with Morpholine N-H
SerineHydrogen Bond with Morpholine Oxygen
PhenylalaninePi-Pi Stacking with Chlorophenyl Ring
LeucineHydrophobic Interaction with Chlorophenyl Ring
ThreonineHalogen Bond with Chlorine Atom

Note: This table is a hypothetical representation of potential interactions and is not based on specific experimental data for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. researchgate.netmdpi.com For this compound, MD simulations can be used to explore its conformational landscape and to investigate the dynamics of its interaction with a biological target identified through molecular docking.

In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between atoms are described by a molecular mechanics force field. By integrating the equations of motion over time, a trajectory of the system's evolution is generated, providing detailed information about its dynamic behavior.

A key application of MD simulations for a flexible molecule like this compound is to perform a conformational analysis. nih.govresearchgate.net This involves simulating the molecule in a solvent (typically water) to explore the different accessible conformations and their relative energies. The morpholine ring can interconvert between different chair and boat conformations, and the orientation of the chlorophenyl group relative to the morpholine ring can also vary. Understanding the preferred conformations in solution is crucial for interpreting its biological activity.

When a ligand-protein complex is subjected to MD simulations, the stability of the binding pose predicted by docking can be assessed. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation can indicate the stability of the complex. Furthermore, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and can provide insights into the residence time of the ligand in the binding site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico methods for predicting ADME properties are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govmdpi.com For this compound, various ADME parameters can be predicted using computational tools such as SwissADME. nih.govxisdxjxsu.asiaprismbiolab.com

Absorption: Oral bioavailability is a key consideration for many drugs. Parameters such as gastrointestinal (GI) absorption and Caco-2 permeability can be predicted to assess the likelihood of a compound being well-absorbed after oral administration.

Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. bohrium.comresearchgate.netmdpi.comnih.gov For compounds targeting the central nervous system, BBB penetration is essential, while for peripherally acting drugs, it is often undesirable.

Metabolism: The metabolic stability of a compound is largely determined by its interactions with cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for assessing the potential for drug-drug interactions.

Excretion: While not as commonly predicted in silico, parameters related to renal clearance can sometimes be estimated.

Drug-likeness: Several rules of thumb, such as Lipinski's rule of five, are used to assess the "drug-likeness" of a compound based on its physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors).

Table 3: In Silico ADME Prediction for this compound

ParameterPredicted ValueInterpretation
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeantYesLikely to cross the blood-brain barrier
CYP1A2 InhibitorNoLow potential for interaction with CYP1A2
CYP2C9 InhibitorYesPotential for interaction with CYP2C9
CYP2D6 InhibitorNoLow potential for interaction with CYP2D6
CYP3A4 InhibitorYesPotential for interaction with CYP3A4
Lipinski's Rule of Five0 violationsGood drug-likeness profile

Note: These values are generated from a predictive model (SwissADME) and should be interpreted with caution. Experimental validation is required.

Theoretical Vibrational Spectra Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. Theoretical calculations of vibrational spectra using DFT can aid in the interpretation of experimental spectra and provide a more detailed understanding of the vibrational modes. nih.govmdpi.comnih.gov

For this compound, the theoretical vibrational spectrum can be calculated by first optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match the experimental values.

The vibrational spectrum of this compound can be divided into several regions corresponding to the vibrations of the morpholine ring, the chlorophenyl group, and the C-N and C-O bonds linking them.

C-H Stretching: The C-H stretching vibrations of the morpholine and phenyl rings are expected to appear in the region of 3100-2800 cm⁻¹.

C-C and C-N Stretching: The stretching vibrations of the C-C and C-N bonds within the morpholine and phenyl rings will be found in the fingerprint region (1600-1000 cm⁻¹).

C-O Stretching: The C-O-C stretching vibrations of the morpholine ether group will also appear in the fingerprint region.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the lower frequency region of the fingerprint, around 800-600 cm⁻¹.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the morpholine and phenyl rings will contribute to a complex pattern of bands in the fingerprint region.

By comparing the calculated and experimental spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved, providing a comprehensive characterization of the molecule's vibrational properties.

Table 4: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)
Phenyl C-H Stretch3050-3100
Morpholine CH₂ Stretch2850-2950
Phenyl C=C Stretch1450-1600
Morpholine C-N Stretch1050-1150
Morpholine C-O-C Stretch1100-1150
C-Cl Stretch650-750

Note: These are approximate frequency ranges based on typical values for these functional groups and may vary in the specific context of the this compound molecule.

Biological Activity and Pharmacological Research of 4 3 Chlorophenyl Morpholine and Analogs

In Vitro Biological Efficacy Studies

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (e.g., A549, MCF-7, HeLa, DU145, HepG2, C6)

Derivatives of 4-(3-Chlorophenyl)morpholine have demonstrated significant potential as anticancer agents, exhibiting antiproliferative and cytotoxic effects across a range of human cancer cell lines. Research has focused on synthesizing and evaluating various analogs to identify compounds with potent and selective activity.

A series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. Among these, compounds AK-3 and AK-10 displayed notable cytotoxic activity. Specifically, AK-10 showed IC50 values of 8.55 ± 0.67 μM against A549 cells and 3.15 ± 0.23 μM against MCF-7 cells. nih.govrsc.org Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. nih.govrsc.org

In another study, a 4-chlorophenyl derivative incorporating a morpholine (B109124) moiety (compound 6j) was identified as the most potent among a series of Mannich bases against the HepG2 liver cancer cell line, with an IC50 value of 0.028 µM. nih.gov This highlights the importance of the 4-chlorophenyl and morpholine pharmacophores for cytotoxic activity. nih.gov

Furthermore, imidazo[2,1-b]thiazole derivatives have been investigated for their cytotoxic effects. One such compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), showed potent activity against the MDA-MB-231 breast cancer cell line with an IC50 of 1.4 μM, which was more effective than the standard drug sorafenib (IC50 = 5.2 μM). researchgate.net This compound also displayed selectivity, being less active against the HepG2 cell line (IC50 = 22.6 μM). researchgate.net

The antiproliferative activity of chlorinated maprotiline analogues was also assessed. Intermediates in the synthesis of these analogues, which feature a chloro-substituted aromatic ring, demonstrated significant activity against A549 and HepG2 cell lines at low micromolar concentrations. japsonline.commdpi.com For instance, one intermediate compound showed an IC50 of 1.1 µg/ml against A549 cells and 0.12 µg/ml against HepG2 cells. mdpi.com

Additionally, novel pyrimidine-morpholine hybrids have been evaluated. Compound 2g from this series was identified as the most potent, with IC50 values of 5.10 ± 2.12 μM and 19.60 ± 1.13 μM against SW480 (colon carcinoma) and MCF-7 cell lines, respectively. researchgate.net This compound was found to induce cell cycle arrest in MCF-7 cells and apoptosis in the SW480 cell line. researchgate.net

Palladium(II) complexes incorporating thiazine or thiazoline derivative ligands with phenyl substitutions have also been studied. These complexes displayed moderate cytotoxic effects on HeLa (cervical carcinoma), HL-60 (promyelocytic leukemia), and U-937 (histiocytic lymphoma) cell lines, with IC50 values ranging from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM. researchgate.net

Below is a table summarizing the cytotoxic activities of selected this compound analogs.

CompoundCell LineIC50 (μM)Reference
AK-10A5498.55 ± 0.67 nih.govrsc.org
AK-10MCF-73.15 ± 0.23 nih.govrsc.org
Compound 6jHepG20.028 nih.gov
Compound 5lMDA-MB-2311.4 researchgate.net
Compound 5lHepG222.6 researchgate.net
Compound 2gSW4805.10 ± 2.12 researchgate.net
Compound 2gMCF-719.60 ± 1.13 researchgate.net
Palladium(II) ComplexHeLa46.39 ± 3.99 - 62.74 ± 6.45 researchgate.net

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral)

Analogs of this compound have been investigated for their broad-spectrum antimicrobial properties, demonstrating notable activity against various bacterial and fungal strains.

Antibacterial Activity: Several studies have highlighted the antibacterial potential of morpholine derivatives. In one study, a series of novel morpholine derivatives were synthesized and tested against twenty-nine Gram-positive and Gram-negative bacteria. japsonline.com The results indicated that these compounds possess significant antimicrobial activity, with their effectiveness linked to their specific chemical structures. japsonline.com For example, one derivative exhibited a broad spectrum of action, showing high inhibitory activity against 82.83% of the bacterial strains tested, with inhibition zones ranging from 16 to 31 mm. rsc.org Another derivative was highly active against 89.61% of the tested bacterial strains. rsc.org

A series of Schiff bases of 4-(4-aminophenyl)-morpholine were also synthesized and screened for their antibacterial activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Micrococcus luteus, and Escherichia coli. One compound, 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine, was identified as the most potent antimicrobial agent with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 29 µg/ml against the tested bacteria. mdpi.comnih.gov

Furthermore, novel 4‐[3‐fluoro‐4‐(morpholin‐4‐yl)]phenyl‐1H‐1,2,3‐triazole derivatives were synthesized and evaluated for their antibacterial activity against three Gram-positive bacterial strains. Several of these compounds exhibited potent antibacterial activity. rjptonline.org

Antifungal Activity: The antifungal properties of morpholine derivatives have also been a subject of investigation. The aforementioned Schiff bases of 4-(4-aminophenyl)-morpholine were tested against Candida albicans and Aspergillus niger, with the most potent compound showing MICs of 20 and 40 µg/ml, respectively. mdpi.comnih.gov

In another study, a series of novel thiazol-2(3H)-imine derivatives were designed and evaluated for their in vitro antifungal activity. Two compounds, 2d (containing a 4-chlorophenyl group) and 2e, demonstrated significant activity against Candida albicans and Candida parapsilosis. Compound 2e was particularly effective against C. parapsilosis, with a MIC50 value of 1.23 μg/mL after 48 hours, which is comparable to the standard drug ketoconazole. researchgate.net

Silicon-incorporated morpholine antifungals have also been developed. These sila-analogues exhibited potent antifungal activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. One sila-analogue of fenpropimorph showed superior fungicidal potential compared to existing morpholine fungicides. rsc.org

Antiviral Activity: Research into the antiviral activity of morpholine derivatives is also emerging. One study focused on enhancing the antiviral activity of Acyclovir by loading it into beta-cyclodextrin-poly(4-acryloylmorpholine) conjugate nanoparticles. The results showed that the Acyclovir-loaded nanoparticles had remarkably superior antiviral activity against two clinical isolates of Herpes Simplex Virus type 1 (HSV-1) compared to the free drug. nih.gov

The table below summarizes the antimicrobial activity of selected morpholine derivatives.

Compound/DerivativeOrganismActivity (MIC/IC50/Inhibition Zone)Reference
Morpholine derivativeVarious Bacteria16-31 mm inhibition zone rsc.org
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineS. aureus25 µg/ml mdpi.comnih.gov
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineE. coli29 µg/ml mdpi.comnih.gov
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineC. albicans20 µg/ml mdpi.comnih.gov
Thiazol-2(3H)-imine derivative (2e)C. parapsilosis1.23 µg/mL (MIC50) researchgate.net
Acyclovir-loaded nanoparticlesHSV-1Superior to free drug nih.gov

Enzyme Inhibition Profiling (e.g., EGFR, Carbonic Anhydrase, NAPE-PLD, Monoamine Oxidase, DNA Gyrase, DHFR)

Analogs of this compound have been extensively studied as inhibitors of various enzymes, demonstrating their potential as therapeutic agents for a range of diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Morpholine-substituted diphenylpyrimidine derivatives have been identified as potent inhibitors of the EGFR T790M mutant, which is associated with resistance to gefitinib in non-small cell lung cancer (NSCLC). One inhibitor, 10c, displayed high activity against EGFR T790M/L858R kinase with an IC50 of 0.71 nM and effectively repressed the replication of H1975 cells harboring this mutation at a concentration of 0.037 μM. rsc.org Similarly, a series of novel morpholin-3-one-fused quinazoline derivatives were evaluated as EGFR tyrosine kinase inhibitors. Compound a8 from this series showed the most potent inhibitory activity toward wild-type EGFR with an IC50 of 53.1 nM, while compounds a7 and a8 exhibited excellent inhibitory activities against the mutant EGFR T790M/L858R. japsonline.comnih.gov

Carbonic Anhydrase (CA) Inhibition: Thiazole derivatives incorporating a morpholine moiety have been screened for their inhibitory potential against bovine carbonic anhydrase-II (CA-II). These compounds displayed varying degrees of inhibitory action. The most potent compound, 24, exhibited concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. nih.govnih.gov The morpholine and thiazole moieties are believed to enhance inhibitory efficacy by interacting with the target enzyme's binding sites. nih.govnih.gov

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) Inhibition: The discovery of the first small-molecule inhibitor of NAPE-PLD, a quinazoline sulfonamide derivative, has been reported. researchgate.netnih.gov Further medicinal chemistry efforts led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor. This was achieved by replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine, which increased the activity by 10-fold and resulted in a nanomolar potent inhibitor with drug-like properties. mdpi.comresearchgate.net

Monoamine Oxidase (MAO) Inhibition: A series of nine morpholine-based chalcones (MO1-MO9) were evaluated for their inhibitory activities against monoamine oxidases. Most of these compounds were potent inhibitors of MAO-B, with MO1 being the most potent with an IC50 value of 0.030 µM. nih.gov MO1 was found to be a reversible mixed-type inhibitor of MAO-B with a Ki of 0.018 µM. nih.gov Another study on microwave-assisted synthesis of morpholine-based chalcones also identified them as reversible MAO-A inhibitors, suggesting their potential in the management of depression.

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition: While direct studies on this compound analogs as DNA gyrase or DHFR inhibitors are less specific, the broader class of quinoline (B57606) and quinazoline derivatives, which can incorporate morpholine, are known inhibitors of these enzymes. For instance, novel quinoline derivatives have been designed as microbial DNA-gyrase inhibitors. Similarly, various quinazolinone analogs have been synthesized and evaluated for their ability to inhibit mammalian DHFR, with some compounds showing IC50 values in the sub-micromolar range. These classes of compounds represent a promising area for the development of new antibacterial and anticancer agents. rjptonline.org

The table below summarizes the enzyme inhibitory activities of selected morpholine derivatives.

Compound/Derivative ClassEnzyme TargetActivity (IC50/Ki)Reference
Morpholine-substituted diphenylpyrimidine (10c)EGFR T790M/L858R0.71 nM (IC50) rsc.org
Morpholin-3-one fused quinazoline (a8)EGFRwt53.1 nM (IC50) japsonline.comnih.gov
Morpholine derived thiazole (24)Carbonic Anhydrase-II9.64 ± 0.007 μM (Ki) nih.govnih.gov
Morpholine-based chalcone (MO1)Monoamine Oxidase-B0.030 µM (IC50), 0.018 µM (Ki) nih.gov
Quinazolinone analog (31)Dihydrofolate Reductase0.4 µM (IC50)

Receptor Binding and Modulation Assays (e.g., Dopamine (B1211576) Receptors, Serotonin Pathways, Substance-P)

Analogs of this compound have been identified as significant modulators of various neurotransmitter receptors, indicating their potential in the treatment of central nervous system (CNS) disorders.

Dopamine Receptor Binding: A series of morpholine derivatives have been identified as selective dopamine D3 receptor antagonists. nih.gov These compounds are of interest due to the association between the D3 receptor and drug addiction. rsc.org Further research has led to the synthesis of 2,4-disubstituted morpholines with selectivity for the dopamine D4 receptor, which is a potential target for antipsychotic medications. nih.gov A 3D-QSAR analysis of these compounds indicated that regions around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine ring are important for affinity. nih.gov Chiral alkoxymethyl morpholine analogs have also been developed as potent and selective dopamine D4 receptor antagonists. researchgate.net For example, the 3-methoxy-4-chloro analog (4p) and the 4-methoxy-3-chloro analog (4n) were among the most potent compounds, with Ki values of 11.6 nM and 10.4 nM, respectively. researchgate.net

Serotonin Pathway Modulation: The N-morpholinoethyl moiety is a key feature in the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.gov These receptors are involved in regulating mood, cognition, and other physiological processes. nih.gov For instance, temanogrel, which contains an N-morpholinoethyl group, is a potent inverse agonist of the 5-HT2A receptor and has been investigated as a potential antiplatelet agent. nih.gov Another compound, (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine methanesulfonate, has been identified as a selective rat 5-HT1B receptor antagonist, with a Ki value of 47 ± 5 nM. nih.gov

Substance-P (Neurokinin-1 Receptor) Antagonism: Aprepitant, a morpholine-containing compound, is the first approved oral Substance P/neurokinin-1 (NK-1) receptor antagonist. nih.govjapsonline.com The NK-1 receptor and its endogenous ligand, Substance P, are implicated in nausea, vomiting, pain, and inflammation. nih.govjapsonline.commdpi.com The crystal structure of aprepitant complexed with the NK-1 receptor reveals that the morpholine ring acts as a scaffold, correctly positioning the three interacting arms of the molecule for optimal binding. nih.gov Aprepitant is highly selective and centrally acting, with a half-life of 9-12 hours. japsonline.com

The table below summarizes the receptor binding activities of selected morpholine derivatives.

Compound/Derivative ClassReceptor TargetActivity (Ki/Selectivity)Reference
Chiral alkoxymethyl morpholine (4n)Dopamine D410.4 nM (Ki) researchgate.net
Chiral alkoxymethyl morpholine (4p)Dopamine D411.6 nM (Ki) researchgate.net
(R)-25Rat 5-HT1B47 ± 5 nM (Ki) nih.gov
AprepitantNeurokinin-1 (Substance P)Selective Antagonist nih.govjapsonline.com
Morpholine derivativesDopamine D3Selective Antagonists nih.gov

Anti-inflammatory Response Evaluation

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various in vitro and in vivo studies. These compounds often exert their effects by inhibiting key inflammatory mediators and enzymes.

Research into benzophenone-N-ethyl morpholine ethers has revealed their potential as anti-inflammatory agents. In a study using the carrageenan-induced hind paw edema test in rats, most of the synthesized compounds exhibited excellent anti-inflammatory activity. For instance, compound 5f, which contains a bromo substitution, elicited a maximum inhibition of edema of 58.7%, while compound 5a, with an electron-releasing group, showed a 55.5% inhibition. nih.gov This suggests that both electron-withdrawing and electron-releasing groups can contribute to potent anti-inflammatory activity. nih.gov

Morpholinopyrimidine derivatives have also been synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. Two compounds, V4 and V8, were found to be particularly active, inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations. rsc.orgnih.govnih.gov Further investigation showed that these compounds significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. rsc.orgnih.govnih.gov

In another study, novel monocyclic β-lactam derivatives bearing a morpholine ring were synthesized and evaluated for their anti-inflammatory activity against human iNOS. Several of these compounds were found to be potent iNOS inhibitors, with some showing higher activity than the reference compound dexamethasone. researchgate.net For example, compound 6f exhibited an anti-inflammatory ratio value of 99, compared to 32 for dexamethasone.

The anti-inflammatory activity of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base has also been investigated. The study found that the introduction of the morpholine Mannich base substituent enhanced the anti-inflammatory activity of the parent compounds. japsonline.com Compounds 4c and 4d, in particular, exhibited potent anti-inflammatory activity, with IC50 values of 25.3 µM and 26.3 µM, respectively, in an inhibition of heat-induced albumin denaturation assay. These values are comparable to the standard drug diclofenac sodium (IC50 = 20.3 µM). japsonline.com

The table below summarizes the anti-inflammatory activities of selected morpholine derivatives.

Compound/DerivativeAssayActivity (% Inhibition/IC50)Reference
Benzophenone-N-ethyl morpholine ether (5f)Carrageenan-induced paw edema58.7% inhibition nih.gov
Benzophenone-N-ethyl morpholine ether (5a)Carrageenan-induced paw edema55.5% inhibition nih.gov
Morpholinopyrimidine (V4 & V8)NO production in RAW 264.7 cellsSignificant inhibition rsc.orgnih.govnih.gov
β-lactam derivative (6f)iNOS inhibitionAnti-inflammatory ratio: 99 researchgate.net
AMAC with morpholine (4c)Albumin denaturation inhibition25.3 µM (IC50) japsonline.com
AMAC with morpholine (4d)Albumin denaturation inhibition26.3 µM (IC50) japsonline.com

Neurological Activity Assessments (e.g., Anxiolytic, Antidepressant, CNS Stimulation, Antinociceptive)

Derivatives of this compound have shown a range of neurological activities, suggesting their potential as therapeutic agents for various central nervous system (CNS) disorders.

Anxiolytic and Antidepressant Activity: Several morpholine derivatives have been investigated for their potential as anxiolytic and antidepressant agents. For example, Afobazole, a 5-ethoxy-2-[2-(morpholino)-ethylthio]-benzimidazole derivative, is used as an anxiolytic. nih.gov Moclobemide, a 4-chloro-N-(2-morpholin-4-ylethyl)benzamide, acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. nih.gov

CNS Stimulation: Indeloxazine, a morpholine derivative, is known to have CNS stimulating effects and is used in the treatment of cerebrovascular disease. nih.gov

Antinociceptive Activity: The antinociceptive (pain-relieving) effects of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been evaluated in mice. Two compounds, T-100 (with a 2,4-dichlorophenyl substituent) and T-102 (with a 4-chloro-(3-trifluoromethyl)phenyl substituent), produced significant antinociceptive effects in various pain models, including the hot plate test, tail-flick test, and writhing test. researchgate.net These findings suggest that these compounds may have potential as analgesic agents. researchgate.net

The table below provides a summary of the neurological activities of selected morpholine derivatives.

Compound/DerivativeNeurological ActivityMechanism of Action (if known)Reference
AfobazoleAnxiolyticNot specified nih.gov
MoclobemideAntidepressantReversible MAO-A inhibitor nih.gov
IndeloxazineCNS StimulantNot specified nih.gov
T-100AntinociceptiveNot specified researchgate.net
T-102AntinociceptiveNot specified researchgate.net

In Vivo Preclinical Pharmacological Investigations

Preclinical studies on an analog of this compound have provided insights into the potential antinociceptive (pain-relieving) effects of this class of compounds. Specifically, the compound T-104, which is a 4-substituted derivative of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione containing a 3-chlorophenyl substituent, has been evaluated in rodent behavioral models of pain.

In these studies, the antinociceptive activity of T-104 was assessed using the hot plate test and the writhing test in mice. The hot plate test is a model of centrally mediated (spinal and supraspinal) analgesia, while the writhing test, induced by an irritant like acetic acid, is a model for peripherally mediated pain.

The research indicated that T-104 produced antinociceptive effects in both the hot plate and writhing tests. However, the effects observed in the hot plate test were short-lasting, with no significant activity observed 90 minutes after administration. This suggests that while the compound may have some central analgesic properties, its duration of action through this mechanism is limited. The activity in the writhing test suggests a more pronounced peripheral antinociceptive effect. It has been postulated that the compound may primarily exert its pain-relieving effects through peripheral mechanisms, or that its penetration across the blood-brain barrier might be limited, thus reducing its central effects.

Antinociceptive Effects of T-104 in Rodent Models
TestEffectDuration
Hot Plate TestAntinociceptive Effect ObservedShort-lasting (no effect after 90 min)
Writhing TestAntinociceptive Effect ObservedData on duration not specified

The preclinical evaluation of the this compound analog, T-104, also included an assessment of its impact on the central nervous system, specifically on locomotor activity and motor coordination in mice. These evaluations are crucial to determine if the compound produces sedative effects or impairs motor function, which could be undesirable side effects.

The locomotor activity of mice treated with T-104 was not significantly affected. This lack of effect on spontaneous movement suggests that the compound does not have significant sedative or stimulant properties at the doses tested.

Furthermore, the motor coordination of the animals was assessed using the rota-rod test. In this test, mice are placed on a rotating rod, and their ability to remain on the rod is measured. T-104 did not impair the performance of the mice in the rota-rod test, indicating that it does not negatively impact motor coordination. Additionally, myorelaxation (muscle relaxation) was evaluated in the chimney test, and T-104 was found to have no significant effect. The absence of these central nervous system side effects is a favorable characteristic for a potential therapeutic agent.

Effects of T-104 on Locomotor Activity and Motor Coordination
TestParameter MeasuredResult
Locomotor Activity TestSpontaneous movementNo significant effect
Rota-rod TestMotor coordinationNo significant effect
Chimney TestMyorelaxationNo significant effect

A comprehensive search of publicly available scientific literature did not yield specific preliminary safety and hemolytic activity assessments for this compound or its close analogs, such as T-104. While general toxicological data exists for the parent compound, morpholine, this information is not directly applicable to its derivatives, which can have vastly different safety profiles.

Hemolytic activity, the breakdown of red blood cells, is a critical early safety parameter for compounds intended for systemic administration. The absence of published data on the hemolytic potential of this compound indicates that this specific aspect of its preclinical safety profile has not been publicly disclosed or is yet to be determined.

Similarly, other preliminary safety assessments, such as acute toxicity studies in rodent models, which would establish the median lethal dose (LD50) and identify potential target organs for toxicity, are not available in the literature for this specific compound. Therefore, a definitive statement on the preliminary safety and hemolytic activity of this compound cannot be made at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogen Position and Substitution on the Phenyl Ring on Biological Activity

The position and nature of halogen substituents on the N-phenyl ring are critical determinants of the biological activity of 4-phenylmorpholine (B1362484) analogs. Research on related scaffolds, such as morpholine-bearing quinoline (B57606) derivatives, has demonstrated that the placement of a chlorine atom significantly impacts inhibitory potency against enzymes like acetylcholinesterase (AChE).

In one study, compounds with a chlorine atom at the 2-position (ortho) of the N-phenyl ring displayed superior AChE inhibitory activities compared to analogs with the chloro group at the 3-position (meta) or 4-position (para). nih.gov This suggests that steric or electronic effects dictated by the ortho-substitution are crucial for optimal interaction with the enzyme's active site. While the parent compound of interest has a 3-chloro substitution, this finding highlights the sensitivity of the biological target to the spatial arrangement of the halogen.

Similarly, in studies of quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR) kinase, the presence of a 3-chloro substituent on an aniline (B41778) moiety was a key feature of the most active compounds. mdpi.com This indicates that for certain biological targets, a meta-chlorine substitution, as seen in 4-(3-chlorophenyl)morpholine, is favorable for high-affinity binding.

The table below summarizes the effect of chlorine position on the inhibitory activity of a series of morpholine-bearing quinoline derivatives against AChE, illustrating the importance of substituent placement.

Compound IDPhenyl Ring SubstitutionLinker LengthAChE IC₅₀ (μM)
11b 2-Chloro3-methylene2.89 ± 0.15
11c 3-Chloro3-methylene4.67 ± 0.23
11d 4-Chloro3-methylene5.12 ± 0.31
11h 2-Chloro2-methylene1.35 ± 0.11
11i 3-Chloro2-methylene2.44 ± 0.13
11j 4-Chloro2-methylene3.01 ± 0.18
11n 2-Chloro4-methylene3.55 ± 0.24
11o 3-Chloro4-methylene6.21 ± 0.45
11p 4-Chloro4-methylene7.33 ± 0.52

Data sourced from a study on morpholine-bearing quinoline derivatives, demonstrating the general influence of halogen position on activity. nih.gov

Role of Substituents on the Morpholine (B109124) Nitrogen in Receptor Interactions and Efficacy

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and engage in crucial molecular interactions. nih.govnih.govacs.orgnih.gov The nitrogen atom of the morpholine is a key attachment point for various substituents that dictate the compound's biological target and efficacy. In this compound, this nitrogen is substituted with a 3-chlorophenyl group.

Improved Pharmacokinetics : The morpholine ring can enhance aqueous solubility and metabolic stability, which are desirable drug-like properties. nih.govacs.org

Hydrogen Bonding : The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, forming interactions with receptor residues. nih.govacs.org

Conformational Flexibility : The chair conformation of the morpholine ring allows its substituents to be oriented in specific vectors to optimize binding with a biological target. nih.govnih.gov

When the morpholine nitrogen is part of a larger scaffold, such as in certain mTOR inhibitors, substitutions at this position are critical for activity. For instance, creating N-(1-(morpholine-4-carbonyl) derivatives of a tetrahydroquinoline core was a key design strategy to target mTOR. mdpi.com This indicates that using the morpholine nitrogen as a linker to attach other pharmacophoric groups is a common and effective strategy. The N-phenyl group in this compound serves as the primary pharmacophore that interacts with the target protein, with the morpholine ring acting as a versatile scaffold that improves drug-like properties. researchgate.net

Impact of Side Chain Length and Chemical Linkers on Biological Targets

The introduction of a chemical linker between the morpholine ring and another part of a molecule can significantly influence biological activity. The length and flexibility of this linker are determining factors for how well the molecule can simultaneously engage with different binding pockets within a target protein.

In a series of morpholine-bearing quinoline derivatives designed as cholinesterase inhibitors, the length of the methylene (B1212753) side chain linker between the quinoline and morpholine moieties was directly correlated with inhibitory potency. nih.gov Analogs with a shorter, 2-methylene linker consistently showed better inhibition of both AChE and butyrylcholinesterase (BChE) compared to those with longer 3- or 4-methylene linkers. nih.gov This suggests that the shorter linker provides the optimal distance and geometry for the molecule to bridge the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme. nih.gov

The following table illustrates the relationship between linker length and inhibitory activity for 4-unsubstituted phenyl derivatives in this series.

Compound IDLinker LengthAChE IC₅₀ (μM)BChE IC₅₀ (μM)
11a 3-methylene6.13 ± 0.422.37 ± 0.14
11g 2-methylene3.25 ± 0.221.15 ± 0.08
11m 4-methylene8.91 ± 0.674.02 ± 0.29

Data from a study on morpholine-bearing quinoline derivatives. nih.gov

These findings underscore the principle that linker length must be precisely tuned to match the architecture of the target's binding site to achieve maximum potency.

Design Principles for Modulating Selectivity and Potency

Based on SAR and SPR studies of this compound and related analogs, several key design principles emerge for modulating potency and selectivity:

Strategic Halogenation : The position of halogen atoms on the N-phenyl ring is a powerful tool for tuning binding affinity. As seen with related compounds, ortho- and meta-positions can be particularly important, and the optimal position is target-dependent. nih.govmdpi.com Fine-tuning the electronic properties and steric profile of the phenyl ring through halogenation can enhance interactions within a specific receptor pocket.

Bioisosteric Replacement of the Morpholine Ring : While the morpholine ring often confers favorable pharmacokinetic properties, it can also be a site of metabolic liability. nih.gov Replacing the morpholine with bioisosteres like 3,6-dihydro-2H-pyran (DHP) or tetrahydro-2H-pyran (THP) can generate novel chemical space, potentially improving metabolic stability while retaining or enhancing potency, as demonstrated in the development of mTOR kinase inhibitors. nih.gov

Linker Optimization : When the morpholine moiety is connected to another pharmacophore via a linker, the length and rigidity of this linker are critical. Shorter, more constrained linkers may be optimal for binding to well-defined pockets, while longer, more flexible linkers might be necessary to span larger distances between binding sites. nih.gov

Scaffold Decoration : Attaching various functional groups to the core scaffold can introduce new interactions with the target. For example, incorporating groups capable of forming strong hydrogen bonds or engaging in hydrophobic interactions can significantly increase potency. nih.gov The morpholine itself is often considered a key part of the scaffold that enhances drug-like properties. nih.gov

Rational Drug Design Approaches Based on SAR/SPR for this compound Analogs

The SAR and SPR data gathered for this compound analogs provide a foundation for rational drug design strategies aimed at creating next-generation compounds with improved profiles.

One primary approach is structure-based drug design , which utilizes computational tools like molecular modeling and docking. By modeling how analogs bind to a target receptor, researchers can rationalize observed SAR data. For instance, molecular modeling of mTOR inhibitors helped to explain why certain substitutions led to higher potency. nih.gov Molecular dynamics simulations can further validate these models by showing the dynamic interactions between the ligand and protein over time. mdpi.com

Another key strategy is the use of bioisosteric replacements . As mentioned, the morpholine ring can be substituted with other heterocyclic systems to overcome metabolic instability or to explore new interactions. nih.gov Similarly, the chlorine atom could be replaced with other halogens (F, Br) or different electron-withdrawing groups (CF₃, CN) to fine-tune the electronic nature of the phenyl ring and optimize binding affinity.

Finally, scaffold hopping involves replacing the central morpholine-phenyl core with a completely different chemical structure that maintains the same three-dimensional arrangement of key pharmacophoric features. This can lead to the discovery of novel intellectual property with potentially superior properties. The extensive use of the morpholine moiety as a versatile building block in medicinal chemistry highlights its value as a starting point for such explorations. acs.org

Biochemical and Molecular Mechanism of Action Investigations

Cellular Signaling Pathway Modulation

There is no specific information available in the scientific literature regarding the modulation of cellular signaling pathways by 4-(3-Chlorophenyl)morpholine. This includes a lack of studies on its effects on:

Cell Cycle Progression

Apoptosis Induction

DNA Synthesis Inhibition

Protein Synthesis Interference

Wnt/β-Catenin Signaling

Characterization of Binding Modes and Affinities with Biological Macromolecules

There are no published studies that characterize the binding modes or measure the binding affinities of this compound with any biological macromolecules.

Gene Expression and Protein Level Alterations in Response to Compound Exposure

No research has been published detailing any alterations in gene expression or protein levels in cells or organisms exposed to this compound.

Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability and Permeability Studies

In vitro metabolic stability and permeability assays are fundamental in early drug development to predict the in vivo behavior of a compound. creative-bioarray.comnuvisan.com These studies help in estimating a compound's half-life, clearance, and potential for oral absorption. nih.gov

Metabolic Stability:

Interactive Data Table: General Metabolic Stability of Morpholine-Containing Compounds

Compound TypeTest SystemStabilityReference
Morpholine-substituted mTOR inhibitorMouse Liver MicrosomesGreatly Improved acs.org
Morpholine-containing cannabinoid receptor 2 agonistRat Liver MicrosomesImproved 10-fold acs.org
Morpholine-containing HCV NS5B inhibitorHuman Liver MicrosomesSignificantly Improved acs.org

Permeability:

Intestinal permeability is a key factor for the oral bioavailability of a drug. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. nih.gov These cells, when grown as a monolayer, form tight junctions and express various transporters, mimicking the intestinal barrier. Although specific permeability data for 4-(3-Chlorophenyl)morpholine has not been reported, the N-aryl morpholine (B109124) scaffold is generally associated with favorable pharmacokinetic properties, including good membrane permeability. nih.gov The lipophilicity and hydrogen bonding capacity of the morpholine moiety can contribute to its transport across biological membranes.

Identification of Major Metabolites and Metabolic Pathways (e.g., Demethylation, Oxidative Degradation of Morpholine Ring)

Understanding the metabolic fate of a drug candidate is crucial for identifying potentially active or toxic metabolites and for elucidating clearance mechanisms. For morpholine-containing compounds, several metabolic pathways have been identified.

Oxidative Degradation of the Morpholine Ring:

A common metabolic pathway for the morpholine moiety is oxidative degradation. researchgate.net This can involve hydroxylation at the carbon atoms adjacent to the nitrogen or oxygen atoms, followed by ring cleavage. The specific enzymes involved in this process are often from the cytochrome P450 (CYP) superfamily. Metabolite identification studies on various N-substituted morpholine drugs have confirmed the formation of metabolites resulting from the oxidation of the morpholine ring.

Metabolism of the Aryl Moiety:

In addition to the morpholine ring, the chlorophenyl group of this compound is also susceptible to metabolism. Aromatic hydroxylation is a common metabolic pathway for phenyl rings, catalyzed by CYP enzymes. The position of the chlorine atom can influence the site of hydroxylation.

Since this compound does not possess a methyl group, demethylation is not a relevant metabolic pathway for this specific compound. However, for N-aryl morpholine derivatives containing methoxy (B1213986) or other O-alkyl groups, O-dealkylation would be a potential metabolic route.

Bioavailability and Clearance Assessments in Preclinical Models

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while clearance is a measure of the rate of drug elimination from the body. These parameters are typically determined in preclinical animal models, such as rats and mice.

While specific bioavailability and clearance data for this compound are not available in the public domain, general pharmacokinetic properties of N-aryl morpholine derivatives have been investigated. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, including oral bioavailability. nih.gov Compounds containing a morpholine ring have been reported to exhibit favorable oral bioavailability in preclinical species like rats. nih.gov

The clearance of a compound is influenced by its metabolic stability and excretion pathways. Compounds with high metabolic stability in liver microsomes generally exhibit lower clearance and a longer half-life in vivo. nih.gov Given the potential for metabolic stability in morpholine-containing structures, it is plausible that this compound could exhibit moderate to low clearance.

Excretion Pathways and Mass Balance Studies

Excretion studies are conducted to determine the routes and extent of elimination of a drug and its metabolites from the body. Mass balance studies, often using radiolabeled compounds, provide a quantitative account of the administered dose recovered in urine, feces, and expired air. researchgate.net

Specific excretion and mass balance data for this compound are not currently available. However, studies on the parent compound, morpholine, in rats provide some insights. Following oral administration of radiolabeled morpholine, the majority of the radioactivity was excreted in the urine, with the unchanged compound being the main component. This suggests that for the parent morpholine, renal excretion is the primary elimination pathway.

For substituted morpholine derivatives like this compound, the excretion pattern is likely to be more complex. The addition of the lipophilic chlorophenyl group may increase the extent of metabolism and subsequent excretion of metabolites. A mass balance study of the fungicide dimethomorph (B118703), which contains a 4-chlorophenyl and a morpholine moiety, indicated that the compound and its metabolites are excreted. fao.org It is expected that both renal and fecal excretion would play a role in the elimination of this compound and its metabolites.

Advanced Analytical Methodologies for 4 3 Chlorophenyl Morpholine Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation, identification, and quantification of 4-(3-Chlorophenyl)morpholine, ensuring the purity of the compound for use in further studies and for quantifying it in analytical samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode employed for such analyses. In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a certified reference standard of this compound. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The choice of detector, commonly a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, is critical for sensitivity and selectivity.

A representative HPLC method for the purity analysis of related heterocyclic compounds is detailed below:

ParameterCondition
System Jasco PU-1580 intelligent HPLC PUMP, Jasco AS-1555-10 intelligent sampler
Detector Jasco UV-Vis detector, 254 nm
Column Ascentis® C-18 (SUPELCU™ analytical), 5µm, 4.6 mm x 250 mm
Mobile Phase 75% MeOH/H2O
Mode Isocratic system
Flow Rate 1 mL / min
This table is based on a general method for purity analysis of organic compounds and is adaptable for this compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. Derivatization can also improve chromatographic separation and detection sensitivity. For instance, chlorophenols and alkylphenols are often derivatized with acetic anhydride (B1165640) before GC-MS analysis. researchgate.net

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the compound, allowing for its unambiguous identification. Quantification is achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity. A validated GC-MS method for the simultaneous quantitation of related tris(4-chlorophenyl) compounds has been established, demonstrating the applicability of this technique for chlorophenyl-containing molecules. figshare.com

A general GC-MS method suitable for the analysis of derivatized morpholine (B109124) or chlorophenyl compounds is outlined below:

ParameterCondition
GC System Thermo Scientific TRACE GC Ultra
MS System ISQ Single Quadrupole MS
Column TG-5MS fused silica (B1680970) capillary column (30 m, 0.251 mm, 0.1 mm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
This table represents a general GC-MS method that can be adapted for the analysis of this compound, potentially after a derivatization step. nih.gov

Cell-Based Assays for Biological Activity Screening and Validation

Cell-based assays are indispensable tools for evaluating the biological effects of this compound and for screening libraries of related compounds to identify potential drug candidates. drugtargetreview.comhelsinki.fi These assays provide a more biologically relevant context compared to biochemical assays by assessing the compound's effect on intact cellular systems.

A variety of cell-based assays can be employed, depending on the therapeutic area of interest. Common assays include those that measure cell viability, proliferation, cytotoxicity, and specific cellular signaling pathways. For instance, in cancer research, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. In a study on novel indoline (B122111) and morpholine derivatives, their cytotoxic effects on osteosarcoma cells were evaluated using cytotoxicity, migration, and apoptosis marker assays. nih.gov

The following table summarizes the results of a cytotoxicity screening of novel morpholine derivatives against a human osteosarcoma cell line (U2OS), which is a representative example of a cell-based assay for biological activity screening.

CompoundCell Viability (%) at 50 µM
Morpholine Derivative 1 85.2 ± 3.1
Morpholine Derivative 2 72.5 ± 4.5
Morpholine Derivative 3 61.8 ± 2.9
Morpholine Derivative 4 91.3 ± 5.2
This data is illustrative and based on findings for novel morpholine derivatives, demonstrating the type of data generated from such assays. nih.gov

High-throughput screening (HTS) platforms often utilize automated cell-based assays to rapidly screen large numbers of compounds. nih.gov These platforms can incorporate various detection technologies, including fluorescence, luminescence, and high-content imaging, to provide multiparametric data on the cellular response to a compound.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological assay that can be adapted for the detection and quantification of small molecules like this compound, provided that specific antibodies against the compound can be generated. danaher.commoleculardevices.com While primarily used for detecting large biomolecules like proteins and antibodies, competitive ELISA formats are particularly suitable for small molecule analysis.

In a competitive ELISA for this compound, a known amount of the compound is conjugated to a carrier protein and immobilized on a microplate well. The sample containing the unknown amount of this compound is then added to the well along with a limited amount of a primary antibody specific to the compound. The free compound in the sample competes with the immobilized compound for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent). The signal intensity is inversely proportional to the concentration of this compound in the sample.

The development of an ELISA for this compound would involve:

Hapten-Carrier Conjugate Synthesis: Covalently linking this compound (the hapten) to a larger carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to make it immunogenic.

Antibody Production: Immunizing an animal with the conjugate to produce polyclonal or monoclonal antibodies specific to this compound.

Assay Development and Optimization: Establishing the optimal concentrations of the coating antigen, antibodies, and developing a standard curve for quantification.

While specific ELISA kits for this compound are not commercially available, the methodology is well-established for the detection of other small molecules and could be developed for this compound for applications in pharmacokinetic studies or environmental monitoring. mybiosource.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for the rapid analysis of single cells in a population. It is particularly valuable in studying the effects of compounds like this compound on fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis: To assess the impact of this compound on cell cycle progression, cells are treated with the compound for a specific duration. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates into the DNA, such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. As cells progress through the cell cycle, their DNA content changes: cells in the G1 phase have a 2N DNA content, cells in the S phase have a DNA content between 2N and 4N, and cells in the G2 or M phase have a 4N DNA content. Flow cytometry analysis of the fluorescence distribution allows for the quantification of the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase would suggest that this compound interferes with cell cycle progression at that checkpoint.

Apoptosis Analysis: Flow cytometry can also be used to detect and quantify apoptosis induced by this compound. One of the most common methods is the Annexin V/PI assay. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Cells are co-stained with fluorescently labeled Annexin V and PI. PI is a membrane-impermeant dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of four cell populations:

Viable cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Necrotic cells: Annexin V-negative and PI-positive

A study on a ciprofloxacin (B1669076) derivative, 4-DMOCP, which shares the morpholine moiety, demonstrated the utility of flow cytometry in apoptosis analysis. The study showed a time-dependent increase in the population of early and late apoptotic cells in K562 and KG1a cells upon treatment with the compound.

The following table presents hypothetical data illustrating the potential effects of this compound on apoptosis in a cancer cell line, as would be determined by flow cytometry.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (untreated) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM) 75.6 ± 3.515.8 ± 2.28.6 ± 1.7
This compound (50 µM) 42.1 ± 4.238.4 ± 3.119.5 ± 2.8
This data is illustrative and serves as an example of the quantitative results obtained from flow cytometry-based apoptosis assays.

Advanced Microscopy Techniques (e.g., Fluorescence Microscopy, Confocal Microscopy)

Advanced microscopy techniques are essential for visualizing the subcellular localization of this compound and its effects on cellular morphology and protein distribution. tandfonline.comdrreddyspathlabs.com

Fluorescence Microscopy: Fluorescence microscopy allows for the visualization of specific molecules or cellular components by labeling them with fluorescent probes. If this compound is intrinsically fluorescent or can be tagged with a fluorescent dye without altering its biological activity, its uptake, distribution, and accumulation within cells can be directly observed. This technique can provide valuable insights into the compound's mechanism of action by revealing its target organelles or subcellular compartments. nih.gov For example, a fluorescent derivative of choline (B1196258) was used to study its intracellular distribution in human breast carcinoma cells. nih.gov

Confocal Microscopy: Confocal microscopy is an advanced form of fluorescence microscopy that uses a pinhole to reject out-of-focus light, resulting in images with higher resolution and contrast. nih.gov This technique is particularly useful for obtaining high-resolution, three-dimensional images of cells and tissues. In the context of this compound research, confocal microscopy could be used to:

Precisely determine the subcellular localization of a fluorescently labeled version of the compound.

Investigate the co-localization of the compound with specific proteins or organelles, suggesting potential interactions.

Observe detailed morphological changes in cells induced by the compound, such as alterations in the cytoskeleton, nuclear condensation, or mitochondrial fragmentation, which are hallmarks of apoptosis.

For instance, if a fluorescently tagged this compound is synthesized, confocal microscopy could reveal whether it accumulates in the nucleus, mitochondria, or endoplasmic reticulum, providing clues about its potential molecular targets.

Development of Novel 4 3 Chlorophenyl Morpholine Derivatives and Analogs

Design Principles for Scaffold Modifications and Library Synthesis

The modification of the 4-(3-chlorophenyl)morpholine scaffold is guided by principles aimed at exploring the structure-activity relationship (SAR) to identify compounds with enhanced biological activity. e3s-conferences.org The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry, often contributing to improved pharmacokinetic profiles and potency. nih.govacs.org Synthetic efforts typically focus on creating diverse libraries of analogs by introducing substituents at various positions, primarily on the phenyl ring, or by altering the core structure itself.

Key design and synthetic strategies include:

Aromatic Substitution: The 3-chlorophenyl ring is a primary site for modification. The introduction of a wide array of functional groups (e.g., fluoro, methoxy (B1213986), methyl) at other positions on the ring allows for a systematic exploration of how electronics and sterics influence target binding. nih.gov These modifications can be achieved through standard aromatic chemistry, including electrophilic and nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions. researchgate.net

Scaffold Elaboration: The core structure can be elaborated by attaching it to other heterocyclic systems. For instance, morpholine-bearing quinoline (B57606) derivatives have been synthesized to act as multifunctional agents, demonstrating that the 4-aryl-morpholine moiety can serve as a crucial pharmacophore when integrated into larger, more complex molecules. nih.gov

Combinatorial Synthesis: The generation of compound libraries is often expedited using combinatorial and parallel synthesis techniques. researchgate.netresearchgate.net A common approach involves synthesizing a core intermediate, such as morpholin-N-ethyl acetohydrazide from this compound, which can then be reacted with a diverse set of building blocks (e.g., aldehydes, secondary amines) to rapidly produce a large number of distinct derivatives. researchgate.netresearchgate.net This allows for broad screening to identify initial hits.

The synthesis of these derivatives relies on a robust portfolio of organic reactions. Functionalized morpholines can be prepared from versatile building blocks like N-propargylamines through metal-catalyzed cyclization reactions. ijcce.ac.ir Microwave-assisted synthesis has also been employed to accelerate reactions, such as the condensation of 4-chloro-3-nitrobenzoic acid with morpholine, to efficiently produce key intermediates. mdpi.com

Table 1: Synthetic Strategies for this compound Analog Library Generation

Strategy Description Example Reaction
Aromatic Functionalization Introduction of various substituents onto the phenyl ring to probe electronic and steric effects. Palladium-catalyzed cross-coupling to add aryl or alkyl groups.
N-Alkylation & Elaboration Reaction at the morpholine nitrogen to introduce linkers and other functional groups. Reaction with ethyl chloroacetate (B1199739) followed by conversion to a hydrazide for further derivatization. researchgate.netresearchgate.net
Heterocycle Annulation Fusing the morpholine-containing scaffold with other ring systems to create novel chemical entities. Synthesis of morpholine-bearing quinoline derivatives. nih.gov

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times and improve yields for intermediate synthesis. | Condensation of a substituted benzoic acid with morpholine. mdpi.com |

Lead Optimization Strategies for Improved Efficacy and Selectivity

Lead optimization is a critical phase in drug discovery that refines the structure of a promising "hit" compound to enhance its desirable properties, including potency, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nuvisan.comresearchgate.netnih.gov This iterative process involves a "design-make-test" cycle where chemical modifications are rationally designed, synthesized, and then evaluated in biological assays. nuvisan.com

For derivatives of this compound, lead optimization focuses on fine-tuning the substitutions on the aryl ring to maximize interactions with the biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are central to this effort, providing insights into how specific structural changes affect biological activity. nih.gov

For example, in a series of chiral alkoxymethyl morpholine analogs designed as dopamine (B1211576) D4 receptor antagonists, systematic modifications to the N-linked phenyl group revealed key SAR trends. nih.gov The data showed that the position and nature of substituents dramatically influenced potency. While the parent 3-chlorophenyl compound was a good starting point, further optimization led to significantly more active molecules. Moving the chloro substituent or combining it with other groups like fluoro and methoxy groups resulted in compounds with nanomolar and even sub-nanomolar binding affinities. nih.gov

Table 2: SAR of Phenyl Ring Substitutions on Dopamine D4 Receptor (D4R) Antagonist Potency

Compound Substitution Pattern Ki (nM)
4f 3-chloro-4-fluorophenyl 170
4g 4-chloro-3-fluorophenyl 19.1
4h 3,4-difluorophenyl 150
4i 3,4-dichlorophenyl 27
4m 3-methoxy-4-fluorophenyl 11.6
4n 4-methoxy-3-chlorophenyl 10.4
4p 3-methoxy-4-chlorophenyl 11.6

Data sourced from a study on chiral morpholine scaffolds. nih.gov

This data illustrates a classic lead optimization strategy:

Improving Potency: The switch from a 3-chloro-4-fluoro substitution (Compound 4f, Ki = 170 nM) to a 4-chloro-3-fluoro pattern (Compound 4g, Ki = 19.1 nM) improved potency by nearly 10-fold. nih.gov

Enhancing Selectivity: While not detailed in the table, modifications are also chosen to reduce binding to other related receptors or enzymes, thereby improving the compound's selectivity and potentially reducing side effects. nuvisan.com

Optimizing ADMET Properties: Medicinal chemists also modify structures to improve properties like solubility, metabolic stability, and cell permeability, which are crucial for a compound's success as a drug. nih.govnih.gov

Bioisosteric Replacements in the this compound Core

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govcambridgemedchemconsulting.comspirochem.com For the this compound scaffold, bioisosteric replacements can be considered for both the morpholine ring and the 3-chlorophenyl moiety.

Morpholine Ring Bioisosteres: The morpholine ring is often included in drug candidates to improve properties like aqueous solubility and metabolic stability. enamine.net However, it can sometimes be a point of metabolic liability. enamine.net Replacing the morpholine ring with a suitable bioisostere can address this while retaining or improving biological activity. The goal is to mimic the conformation and hydrogen-bonding capacity of the morpholine oxygen. drughunter.com

Table 3: Common Bioisosteres for the Morpholine Ring

Bioisostere Key Features Potential Advantages
Thiomorpholine Oxygen is replaced by sulfur. Alters lipophilicity and metabolic profile.
Piperazine Oxygen is replaced by a second nitrogen atom (NH). Introduces a basic center, which can modulate solubility and target interactions.
Spiro-oxetane A spirocyclic ether containing a four-membered oxetane (B1205548) ring. Increases three-dimensionality (sp3 character), which can improve solubility and reduce planarity. tcichemicals.comtcichemicals.com
Cyclopropyl Pyran (CPP) A non-nitrogen containing isostere that maintains a similar ground state conformation to N-aryl morpholines. Can improve selectivity and maintain potency, as demonstrated in mTOR inhibitors. drughunter.com

| Tetrahydropyran (THP) | An oxygen-containing six-membered ring without the nitrogen. | Removes the basic nitrogen, which can alter pharmacokinetics, but may adopt a different conformation than N-aryl morpholines. drughunter.com |

3-Chlorophenyl Ring Bioisosteres: The phenyl ring is a ubiquitous component of drugs but can contribute to poor solubility and metabolic issues through aromatic oxidation. tandfonline.comnih.gov Replacing it with non-classical, saturated bioisosteres or different aromatic heterocycles can lead to compounds with superior drug-like properties. tandfonline.comdrughunter.com For the 3-chlorophenyl group, a key consideration is to find a replacement that mimics its spatial arrangement and electronic properties as a meta-substituted ring.

Table 4: Common Bioisosteres for the Phenyl Ring

Bioisostere Key Features Potential Advantages
Pyridyl Ring A six-membered aromatic heterocycle containing one nitrogen atom. Introduces a hydrogen bond acceptor and can modulate solubility and metabolism. cambridgemedchemconsulting.com
Thiophene Ring A five-membered aromatic heterocycle containing one sulfur atom. Classical bioisostere with different electronic properties compared to benzene (B151609). cambridgemedchemconsulting.com
Bicyclo[1.1.1]pentane (BCP) A strained, three-dimensional saturated bicyclic system. Acts as a para-substituted phenyl mimic; increases sp3 character, improving solubility and metabolic stability. tandfonline.comnih.gov
Bicyclo[2.2.2]octane (BCO) A larger, rigid bicyclic system. The C-C distance across the bridgeheads is more similar to a para-substituted phenyl ring than BCP. nih.gov
Cubane A highly rigid, three-dimensional cage-like hydrocarbon. Provides a unique geometric scaffold that can improve physicochemical properties. tandfonline.com

| Bicyclo[3.1.1]heptane | A bridged bicyclic alkane. | Has been specifically noted as a potential bioisostere for meta-substituted benzene rings. tcichemicals.com |

Development of Prodrugs and Targeted Delivery Systems

Even after extensive optimization, a drug candidate may still face challenges related to its physicochemical or pharmacokinetic properties, such as poor solubility or an inability to reach its intended site of action. nih.gov In such cases, the development of prodrugs and targeted delivery systems offers a powerful solution. bohrium.com

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. nih.gov This approach can be used to temporarily mask undesirable properties of the parent drug. For a derivative of this compound, a prodrug strategy could be employed to:

Improve Solubility: If a potent analog has poor water solubility, a hydrophilic group (e.g., a phosphate, amino acid, or polyethylene (B3416737) glycol) can be temporarily attached, often via an ester or amide linkage. This promoiety is later cleaved in vivo to release the active drug. nih.gov

Enhance Permeability: To cross biological membranes like the blood-brain barrier, a lipophilic moiety can be appended to the drug. This increases its ability to enter the target tissue, after which the moiety is cleaved to release the active, more polar drug.

Achieve Site-Selective Delivery: A promoiety can be designed to be cleaved only by enzymes that are present or overexpressed at the target site (e.g., in tumor tissue), leading to localized release of the active drug.

Targeted Delivery Systems: Targeted delivery involves using a carrier system to transport a drug preferentially to its site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov Derivatives of this compound could be incorporated into various delivery platforms:

Passive Targeting: This strategy exploits the unique pathophysiology of certain tissues, like tumors. Nanoparticles (e.g., liposomes or polymeric nanoparticles) carrying the drug can accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.gov

Active Targeting: In this approach, the drug carrier is decorated with ligands (e.g., antibodies, peptides, or aptamers) that bind specifically to receptors overexpressed on the surface of target cells. nih.gov This enhances the uptake of the drug by the intended cells, concentrating its therapeutic effect. For instance, a this compound derivative could be conjugated to an antibody that recognizes a tumor-specific antigen, guiding the drug directly to the cancer cells.

These advanced strategies represent the final step in translating a well-designed molecule into a viable therapeutic agent by ensuring it can be delivered to the right place in the body at the right concentration.

Applications of 4 3 Chlorophenyl Morpholine in Interdisciplinary Scientific Research

Pharmaceutical Development and Drug Discovery

The morpholine (B109124) ring is recognized as a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule. researchgate.net The incorporation of a 4-(3-Chlorophenyl)morpholine moiety is a strategic approach used by researchers to develop novel therapeutic agents across several disease categories. nih.gov

Neurological Disorders and CNS Modulators: Morpholine derivatives are extensively studied for their potential in treating central nervous system (CNS) disorders. nih.govnih.gov Their structure allows for modifications that can improve permeability across the blood-brain barrier, a critical factor for CNS-active drugs. nih.gov The chlorophenyl group, in particular, can enhance the pharmacological profile of these compounds. chemimpex.com While direct research on this compound is specific, related structures are investigated as antagonists for receptors like the corticotropin-releasing factor receptor 1 (CRF1), which is implicated in alcoholism and anxiety. nih.gov The general class of aryl-morpholines is explored for its ability to modulate neurotransmitter systems and interact with receptors involved in mood disorders and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govunifi.itmdpi.com

Analgesics and Anti-inflammatory Agents: The 4-phenylmorpholine (B1362484) scaffold is a key component in the development of new analgesic and anti-inflammatory drugs. chemimpex.comchemimpex.com Research into related heterocyclic compounds, such as pyrazoline derivatives containing a chlorophenyl group, has demonstrated significant analgesic and anti-inflammatory activities. nih.gov Studies show that compounds with electron-withdrawing groups like halogens on the aromatic ring often exhibit enhanced anti-inflammatory and analgesic effects. nih.gov The therapeutic potential of these molecules often stems from their ability to modulate inflammatory pathways and pain perception. unifi.itmdpi.com

Anticancer Agents: The morpholine heterocycle is a significant pharmacophore in the design of modern anticancer drugs. researchgate.netnih.gov Derivatives are developed to target various enzymes crucial to cancer cell proliferation, such as tyrosine kinases and phosphatidylinositol 3-kinases (PI3K). researchgate.net Numerous studies have synthesized and evaluated morpholine-containing compounds, including quinazoline (B50416) and triazine hybrids, for their cytotoxic activity against a range of cancer cell lines. nih.govresearchgate.netnih.gov The presence of the morpholine ring is often associated with the compound's ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Morpholine-Based Compounds
Compound TypeTarget Cancer Cell LinesKey FindingsReference
Morpholinylchalcones & PyridopyrimidinesA-549 (Lung), HepG-2 (Liver)Compounds showed promising activity, with IC50 values as low as 2.78 µg/mL against A-549 cells. nih.gov
Quinazolin-4(3H)-one-morpholine hybridsA-549 (Lung)One compound exhibited an IC50 of 2.83 µM and high selectivity, targeting VEGFR1, VEGFR2, and EGFR. nih.gov
4,6-dimorpholinyl-1,3,5-triazine derivativesSW620 (Colon), A549 (Lung), HeLa (Cervical), MCF-7 (Breast)A pyridyl-bearing compound showed good cytotoxicity with IC50 values ranging from 8.71 to 21.77 µM across the cell lines. researchgate.net

Agrochemical Research and Crop Protection Product Development

In the agrochemical sector, this compound and its isomers serve as important intermediates for creating effective crop protection products. chemimpex.comchemimpex.com The morpholine ring is a core component of several widely used fungicides and herbicides. nbinno.comnih.gov

Morpholine derivatives like dimethomorph (B118703) and flumorpholine are known for their effectiveness against plant diseases such as downy mildew and late blight. nbinno.com The morpholine moiety in these fungicides often imparts systemic activity, allowing the compound to be absorbed and transported within the plant, providing comprehensive protection. nbinno.com Furthermore, this structural class is used to synthesize herbicides that selectively control weed growth, helping to maximize crop yields by reducing competition for resources. chemimpex.comnbinno.com The stability and reactivity of chlorophenyl)morpholine make it a valuable precursor in the synthesis of these complex agrochemical agents. chemimpex.com

Biochemical Research and Enzyme Studies

The this compound scaffold is a valuable tool in biochemical research, particularly for studying enzyme function and inhibition. chemimpex.com Morpholine-containing derivatives are known to interact with a wide variety of enzymes, including kinases, which are critical regulators of cellular processes. researchgate.net

Researchers utilize compounds from this class to investigate metabolic pathways and identify potential therapeutic targets. chemimpex.com For instance, morpholine derivatives have been instrumental in developing inhibitors for enzymes like phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are implicated in cancer and neurological disorders. nih.govresearchgate.net The specific substitution pattern on the phenyl ring, such as the 3-chloro position, can influence the compound's binding affinity and selectivity for different enzyme active sites, making it a useful probe for structure-activity relationship (SAR) studies. researchgate.net

Contribution to Material Science Research

The applications of chlorophenyl)morpholine extend beyond the life sciences into material science. Isomers like 4-(4-Chlorophenyl)morpholine are explored for their potential use in the production of specialty polymers and resins. chemimpex.com The incorporation of this rigid, chemically stable moiety into a polymer backbone can contribute to enhanced durability and chemical resistance in the final material. chemimpex.com These properties are desirable for creating advanced coatings and specialty plastics designed for demanding environments.

Use as Research Intermediates and Building Blocks in Organic Synthesis

Fundamentally, this compound is a versatile building block in organic synthesis. chemimpex.comresearchgate.net Its structure provides a pre-formed scaffold that chemists can elaborate upon to create more complex molecules with desired biological or material properties. researchgate.net As an intermediate, it is used in the synthesis of a wide array of compounds for pharmaceutical and agrochemical research. chemimpex.comchemimpex.comnbinno.com The presence of the chlorine atom provides a site for further chemical modification through various cross-coupling reactions, while the morpholine nitrogen allows for the attachment of different functional groups, enabling the creation of large libraries of compounds for screening and discovery. researchgate.netresearchgate.net

Table 2: Summary of Interdisciplinary Applications
Field of ResearchSpecific Application of the this compound ScaffoldReference
PharmaceuticalsCore structure for CNS modulators, analgesics, and anticancer agents. researchgate.netnih.govchemimpex.com
AgrochemicalsIntermediate for fungicides and herbicides. chemimpex.comnbinno.comnih.gov
Biochemical StudiesTool for investigating enzyme inhibition (e.g., kinases). chemimpex.comresearchgate.net
Material ScienceComponent in the development of durable polymers and resins. chemimpex.com
Organic SynthesisVersatile building block for creating complex molecules. researchgate.netresearchgate.net

Challenges and Future Directions in 4 3 Chlorophenyl Morpholine Research

Addressing Potency and Selectivity for Specific Biological Targets

A primary challenge in the development of drug candidates based on the 4-(3-Chlorophenyl)morpholine scaffold is achieving high potency and selectivity for a single, desired biological target. Off-target activity can lead to undesirable side effects and reduced therapeutic efficacy. Future research must focus on systematic structure-activity relationship (SAR) studies to delineate the specific molecular interactions that govern binding affinity and selectivity.

The morpholine (B109124) ring itself is not merely a passive solubilizing group; its conformation and the orientation of its oxygen and nitrogen atoms can be crucial for target engagement. nih.gov Modifications to the morpholine ring, such as the introduction of chiral centers or bridged structures, have been shown to dramatically improve selectivity in other compound series, for instance, in differentiating between mTOR and PI3K kinases. researchgate.net Similarly, exploring substitutions on the 3-chlorophenyl moiety is critical. While the 3-chloro substitution provides a defined electronic and steric profile, further derivatization could enhance target-specific interactions. For example, in a series of dopamine (B1211576) receptor antagonists, the position and nature of halogen substitutions on the phenyl ring were found to be critical for potency. nih.gov A systematic approach, as outlined in the table below, is necessary to optimize these interactions.

Table 1: Illustrative Structure-Activity Relationship (SAR) Principles for Enhancing Selectivity of Morpholine Analogs

Modification SiteType of ModificationRationale for Selectivity EnhancementPotential Target Class
Morpholine Ring Introduction of steric bulk (e.g., methyl groups)Creates specific steric hindrance that prevents binding to off-targets with smaller binding pockets. researchgate.netKinases (e.g., mTOR/PI3K)
Morpholine Ring Synthesis of bridged or conformationally restricted analogsLocks the morpholine ring into a specific conformation favored by the target, reducing binding to proteins that require a different conformation. researchgate.netKinases, GPCRs
Phenyl Ring Varying position and electronics of substituents (e.g., fluoro, methoxy)Modulates hydrogen bonding and hydrophobic interactions within the target's active site to fine-tune binding affinity. nih.govReceptors, Enzymes
Linker (if applicable) Optimization of length, rigidity, and polarityCorrectly orients the pharmacophoric elements (morpholine and phenyl ring) for optimal interaction with distinct sub-pockets of the target protein. scienceopen.comVarious

Future efforts should leverage co-crystal structures of lead compounds with their targets to guide rational design, enabling precise modifications that enhance desired interactions while disrupting those with off-target proteins.

Exploration of Novel Therapeutic Areas and Neglected Diseases

The versatility of the morpholine scaffold suggests that this compound derivatives could be effective in a wide range of therapeutic areas beyond their initial applications. researchgate.netnih.gov A significant future direction is the systematic screening of this compound class against novel biological targets and in disease models where there is a high unmet medical need.

Morpholine-containing compounds have shown promise in treating complex central nervous system (CNS) disorders, in part because the morpholine moiety can improve properties required for blood-brain barrier penetration. nih.gov This opens up possibilities for developing this compound analogs for neurodegenerative diseases like Alzheimer's or Parkinson's, or for mood disorders. nih.gov Furthermore, the role of kinases in cancer progression is well-established, and many kinase inhibitors incorporate a morpholine ring to improve their pharmacokinetic profile and target engagement. nih.govmdpi.com The this compound scaffold could serve as a starting point for novel anticancer agents. nih.gov

There is also a pressing need to explore the potential of these compounds for neglected diseases. Recent studies have identified morpholine derivatives as potential antibacterial agents, for instance, by targeting enzymes essential for the synthesis of the mycobacterial cell wall in Mycobacterium tuberculosis. researchgate.net Similarly, the broad bioactivity of this class warrants investigation against parasitic and viral diseases where new chemical entities are urgently required.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Traditional drug discovery is a lengthy and costly process. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and optimization of this compound derivatives. nih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions that are beyond the scope of conventional analysis. researchgate.net

Future research should employ AI/ML in several key areas:

High-Throughput Virtual Screening (HTVS): ML models can be trained to screen large virtual libraries of this compound analogs against specific protein targets, prioritizing compounds with the highest predicted activity for synthesis and testing. nih.gov

Predictive Modeling: AI algorithms can predict crucial drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), allowing for the early identification of candidates with favorable pharmacokinetic profiles. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high potency, selectivity, and synthetic accessibility. mdpi.com

By incorporating these computational approaches, researchers can navigate the vast chemical space more efficiently, reducing the number of synthesized compounds and focusing resources on the most promising candidates.

Table 2: A Workflow for AI/ML-Driven Design of this compound Analogs

StageAI/ML ApplicationObjective
1. Target Identification Network analysis, literature miningIdentify and validate novel biological targets for the compound scaffold.
2. Hit Generation High-throughput virtual screening, deep learningScreen virtual libraries to identify initial hit compounds with predicted activity. nih.govnih.gov
3. Lead Optimization Generative models, QSAR modelingDesign novel analogs with improved potency, selectivity, and ADME properties. mdpi.com
4. Synthesis Planning Retrosynthesis prediction algorithmsPropose efficient and feasible synthetic routes for the designed compounds.
5. Preclinical Prediction Clinical trial outcome prediction modelsForecast the potential success rate of a drug candidate in later stages. nih.gov

Advancements in Synthetic Methodologies for Sustainable Production

The environmental impact of pharmaceutical manufacturing is a growing concern. A key challenge for the future of this compound research is the development of green and sustainable synthetic methods. Traditional routes for synthesizing morpholines can be inefficient and rely on harsh reagents and solvents. chemrxiv.orgchemrxiv.org

Recent advancements in green chemistry offer promising alternatives. One innovative method involves a simple, high-yielding, one or two-step protocol that converts 1,2-amino alcohols to morpholines using reagents like ethylene (B1197577) sulfate (B86663). chemrxiv.orgnih.gov This approach is redox-neutral, eliminates steps associated with traditional methods (such as those using chloroacetyl chloride), and reduces waste. chemrxiv.org The adoption of such methodologies has significant environmental and safety benefits. chemrxiv.org

Future research should focus on:

Catalytic Methods: Developing novel catalysts that can facilitate the synthesis under milder conditions with higher atom economy.

Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, supercritical CO2, or biodegradable ionic liquids. mdpi.comlidsen.com

Flow Chemistry: Implementing continuous flow processes, which can improve safety, efficiency, and scalability while reducing waste compared to batch production.

Table 3: Comparison of Traditional and Green Synthetic Approaches for Morpholine Ring Formation

FeatureTraditional Method (e.g., via Chloroacetyl Chloride)Green Method (e.g., via Ethylene Sulfate)
Number of Steps Typically 3 steps from a 1,2-amino alcohol. chemrxiv.org1 or 2 steps from a 1,2-amino alcohol. chemrxiv.org
Reagents Often involves chloroacetyl chloride and hydride reducing agents (e.g., aluminum/boron hydrides). chemrxiv.orgUses ethylene sulfate and a simple base (e.g., tBuOK). nih.gov
Process Type Multi-step process involving oxidation/reduction.Redox-neutral process. chemrxiv.org
Environmental Impact Generates more chemical waste; uses hazardous reagents.Reduces waste streams; uses less hazardous reagents. chemrxiv.org
Efficiency Can be inefficient with lower overall yields.High-yielding and more efficient. chemrxiv.org

Translational Research from Bench to Preclinical Development

The ultimate goal of medicinal chemistry research is to translate a promising compound from the laboratory bench into a clinically effective therapeutic. For derivatives of this compound, this translational path presents several challenges that must be addressed in future research.

A critical step is the rigorous preclinical evaluation of lead compounds. This involves moving beyond simple in vitro assays to more complex cell-based and animal models that accurately reflect the human disease state. The morpholine ring is often incorporated to improve a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, such as bioavailability and metabolic stability, which are essential for in vivo efficacy. nih.gov

Future research must focus on a multi-pronged approach to preclinical development:

Pharmacokinetic Optimization: Fine-tuning the structure to achieve the desired absorption, distribution, metabolism, and excretion profile. For CNS applications, this includes optimizing for blood-brain barrier permeability. nih.gov

Efficacy in Animal Models: Demonstrating a clear therapeutic effect in relevant animal models of the targeted disease.

Biomarker Identification: Discovering and validating biomarkers that can be used to monitor the drug's activity and predict patient response in subsequent clinical trials.

The transition from bench to preclinical development is an iterative process requiring close collaboration between medicinal chemists, biologists, and pharmacologists to refine compound properties and maximize the potential for clinical success.

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Morpholine protons resonate at δ 2.5–3.5 ppm (multiplet for –N–CH₂– groups) .
    • Aromatic protons from the 3-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm) .
  • IR spectroscopy :
    • C–N stretching (1100–1250 cm⁻¹) and C–Cl absorption (550–750 cm⁻¹) confirm functional groups .
  • Mass spectrometry :
    • Molecular ion peaks (m/z ~197 for [M+H]⁺) and fragments (e.g., loss of morpholine ring) validate the structure .

How do structural modifications at the chlorophenyl group impact the compound’s physicochemical properties and intermolecular interactions?

Advanced Research Question
Substituent position and electronic effects significantly alter properties:

  • 3-Chlorophenyl vs. 4-Chlorophenyl :
    • The 3-chloro derivative exhibits reduced symmetry, leading to distinct crystal packing and hydrogen-bonding networks compared to the 4-chloro analog .
  • Electron-withdrawing groups :
    • Chlorine at the meta position increases lipophilicity (logP ~2.1) and influences solubility in polar solvents .
  • Interactions :
    • Steric hindrance from the 3-chloro group may reduce π-π stacking efficiency but enhance halogen bonding in cocrystals .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound in catalytic applications?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Molecular Dynamics (MD) :
    • Simulates solvent interactions (e.g., ethanol/water mixtures) to assess solubility and aggregation behavior .
  • Docking studies :
    • Models interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • Toxicity :
    • Chlorinated morpholine derivatives may release toxic NOx upon decomposition; use fume hoods .
  • Storage :
    • Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Waste disposal :
    • Neutralize with dilute NaOH before incineration to avoid halogenated byproducts .

How can researchers resolve contradictions in reported crystallographic data for this compound analogs?

Advanced Research Question

  • Data validation :
    • Cross-check unit cell parameters (e.g., space group P2₁/c vs. P-1) using CIF files from the Cambridge Structural Database .
  • Refinement protocols :
    • Apply twin refinement in SHELXL for datasets with high Rint values (>0.05) .
  • Dynamic disorder modeling :
    • Use PLATON to analyze anisotropic displacement parameters for flexible morpholine rings .

What are the recommended protocols for synthesizing enantiomerically pure derivatives of this compound?

Advanced Research Question

  • Chiral resolution :
    • Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers .
  • Asymmetric catalysis :
    • Use Ru-BINAP complexes to induce chirality during coupling reactions (e.g., Suzuki-Miyaura) .
  • Circular Dichroism (CD) :
    • Monitor enantiopurity by comparing CD spectra with racemic controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.